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molecular formula C17H24N2O4 B176698 1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate CAS No. 121370-60-3

1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate

Cat. No. B176698
M. Wt: 320.4 g/mol
InChI Key: MCRCVCVGQNSZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05561140

Procedure details

Commercially available N-tert-butyloxycarbonyl-piperazine (0.5 g, 2.68 mmol) was dissolved in 5 mL of THF:water (1:1) and cooled in an ice bath. Triethylamine (0.748 mL, 5.4 mmol), followed by benzyloxycarbonyl chloride (0.575 mL, 3.21 mmol) in diethyl ether was slowly added to the reaction mixture. It was stirred at 0° C. for 1.5 hours. Solvents were removed and 50 mL of ethyl acetate was added to the residue. The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3), and dried over anhydrous sodium sulfate. N-tert-butyloxycarbonyl-N'-benzyloxycarbonyl-piperazine (1.0 g) was obtained after evaporated to dryness in quantitative yield. MS: M+NH4 =338. M+H+ =321.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.748 mL
Type
reactant
Reaction Step Two
Quantity
0.575 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH2:21]([O:28][C:29](Cl)=[O:30])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>C1COCC1.O.C(OCC)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:29]([O:28][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[O:30])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0.748 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.575 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
It was stirred at 0° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
was slowly added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvents were removed
ADDITION
Type
ADDITION
Details
50 mL of ethyl acetate was added to the residue
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated NaHCO3 (20 mL×3), brine (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 116.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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